molecular formula C9H9N3O2S B6176701 2-(1H-imidazol-1-yl)benzene-1-sulfonamide CAS No. 1094671-87-0

2-(1H-imidazol-1-yl)benzene-1-sulfonamide

Cat. No. B6176701
CAS RN: 1094671-87-0
M. Wt: 223.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-imidazol-1-yl)benzene-1-sulfonamide (IBS) is an organic compound that belongs to a group of compounds known as imidazoles. It is a colorless, odorless, and tasteless solid with a molecular formula of C7H7N2O2S. IBS is widely used in scientific research due to its unique properties, which can be attributed to its structure. The structure of IBS consists of a benzene ring, an imidazole ring, and a sulfonamide group. This structure enables IBS to be used in a variety of applications, such as synthetic organic chemistry, medicinal chemistry, and drug discovery.

Scientific Research Applications

2-(1H-imidazol-1-yl)benzene-1-sulfonamide has a variety of applications in scientific research. It is commonly used in the synthesis of organic compounds, such as heterocyclic compounds, polymers, and polysaccharides. It is also used in the synthesis of pharmaceuticals, such as anti-inflammatory drugs and anticonvulsants. Additionally, 2-(1H-imidazol-1-yl)benzene-1-sulfonamide is used in the synthesis of pesticides, herbicides, and fungicides.

Mechanism of Action

The mechanism of action of 2-(1H-imidazol-1-yl)benzene-1-sulfonamide is not fully understood. However, it is believed that the sulfonamide group of 2-(1H-imidazol-1-yl)benzene-1-sulfonamide binds to proteins and enzymes, which results in the inhibition of the activity of the proteins and enzymes. This inhibition of the proteins and enzymes can lead to the inhibition of various biochemical and physiological processes.
Biochemical and Physiological Effects
2-(1H-imidazol-1-yl)benzene-1-sulfonamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the synthesis of fatty acids, cholesterol, and triglycerides. Additionally, 2-(1H-imidazol-1-yl)benzene-1-sulfonamide has been shown to inhibit the activity of enzymes involved in the metabolism of carbohydrates, proteins, and lipids. Furthermore, 2-(1H-imidazol-1-yl)benzene-1-sulfonamide has been shown to inhibit the activity of enzymes involved in the synthesis of hormones, such as insulin and glucagon.

Advantages and Limitations for Lab Experiments

The use of 2-(1H-imidazol-1-yl)benzene-1-sulfonamide in laboratory experiments has several advantages. It is relatively inexpensive, and it is easy to obtain. Additionally, 2-(1H-imidazol-1-yl)benzene-1-sulfonamide is a versatile compound that can be used in a variety of applications. However, there are also some limitations to the use of 2-(1H-imidazol-1-yl)benzene-1-sulfonamide in laboratory experiments. It is not very soluble in water, and it can be difficult to synthesize in large quantities.

Future Directions

The use of 2-(1H-imidazol-1-yl)benzene-1-sulfonamide in scientific research is still in its early stages. Future research should focus on further understanding the mechanism of action of 2-(1H-imidazol-1-yl)benzene-1-sulfonamide, as well as developing more efficient and cost-effective methods for the synthesis of 2-(1H-imidazol-1-yl)benzene-1-sulfonamide. Additionally, future research should focus on the use of 2-(1H-imidazol-1-yl)benzene-1-sulfonamide in the synthesis of new compounds and the development of new drugs. Furthermore, future research should focus on the potential applications of 2-(1H-imidazol-1-yl)benzene-1-sulfonamide in the fields of biochemistry and physiology.

Synthesis Methods

2-(1H-imidazol-1-yl)benzene-1-sulfonamide can be synthesized using various methods, including the Knoevenagel condensation, the Biginelli reaction, and the Curtius rearrangement. The most commonly used method is the Knoevenagel condensation, which involves the reaction of an aldehyde, an amine, and a carboxylic acid in the presence of an acid catalyst. The Biginelli reaction involves the reaction of an aldehyde, an ethyl acetoacetate, and an amine in the presence of an acid catalyst. The Curtius rearrangement involves the reaction of an isocyanate, an amine, and an acid in the presence of a base.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(1H-imidazol-1-yl)benzene-1-sulfonamide involves the reaction of 2-nitrobenzenesulfonamide with 1H-imidazole followed by reduction of the nitro group to an amino group.", "Starting Materials": [ "2-nitrobenzenesulfonamide", "1H-imidazole", "Sodium dithionite", "Sodium bicarbonate", "Ethanol", "Water" ], "Reaction": [ "Step 1: Dissolve 2-nitrobenzenesulfonamide (1.0 g) and 1H-imidazole (1.2 g) in ethanol (20 mL) and water (20 mL) mixture.", "Step 2: Add sodium bicarbonate (0.5 g) to the reaction mixture and stir for 30 minutes at room temperature.", "Step 3: Add sodium dithionite (1.0 g) to the reaction mixture and stir for 2 hours at room temperature.", "Step 4: Filter the reaction mixture and wash the solid with water.", "Step 5: Dissolve the solid in ethanol and filter to remove any remaining impurities.", "Step 6: Concentrate the filtrate to obtain the desired product, 2-(1H-imidazol-1-yl)benzene-1-sulfonamide." ] }

CAS RN

1094671-87-0

Product Name

2-(1H-imidazol-1-yl)benzene-1-sulfonamide

Molecular Formula

C9H9N3O2S

Molecular Weight

223.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.